2-Benzyl-4,4-dimethyl-2-oxazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166155 | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-08-0 | |
| Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1569-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Applications in Catalysis and Ligand Design
Protecting Group for Carboxylic Acids
One of the most significant applications of oxazolines is as a protecting group for carboxylic acids. acs.orgddugu.ac.in The carboxylic acid can be converted to the corresponding 2-oxazoline, which is stable to a variety of reaction conditions, including those involving organometallic reagents and hydrides. acs.org The carboxylic acid can be readily regenerated by hydrolysis of the oxazoline (B21484) ring. ddugu.ac.in This strategy offers an orthogonal protection approach compared to more common ester-based protecting groups. nih.gov
Asymmetric Synthesis
Chiral oxazolines are widely employed as chiral auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of reactions. researchgate.netnih.govacs.orgacs.orgnih.gov While 2-benzyl-4,4-dimethyl-2-oxazoline itself is achiral, the principles of oxazoline-mediated asymmetric synthesis are a major area of research. Chiral oxazolines can be used to induce asymmetry in a variety of reactions, including aldol (B89426) additions, Diels-Alder reactions, and conjugate additions. researchgate.net
Applications in Polymer Chemistry
Synthesis of Poly(this compound)
Homopolymers of this compound can be synthesized via CROP. researchgate.net The resulting polymer, poly(this compound), possesses a unique combination of a hydrophobic benzyl (B1604629) group and a polar polyamide backbone.
Temperature-Dependent Water Solubility and Secondary Structure Formation
Poly(2-oxazoline)s are known for their tunable properties, including temperature-responsive solubility in water, often referred to as lower critical solution temperature (LCST) behavior. nih.govnih.govmdpi.comcore.ac.uk This phenomenon arises from the balance between hydrophilic and hydrophobic interactions. core.ac.uk While poly(this compound) is generally hydrophobic, the principles of thermoresponsiveness are well-established for other poly(2-oxazoline)s with varying side chains. By copolymerizing with more hydrophilic 2-oxazoline monomers, it is possible to create copolymers that exhibit temperature-dependent water solubility. nih.govnih.govmdpi.com Furthermore, the introduction of chiral centers in the polymer backbone can lead to the formation of secondary structures in solution. helsinki.fi
Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers
Triblock copolymers based on poly(2-oxazoline)s have been extensively studied for their self-assembly properties and potential applications in areas like drug delivery. helsinki.fiacs.orgresearchgate.netresearchgate.netmetu.edu.tr These copolymers typically consist of a central hydrophobic block and two flanking hydrophilic blocks (ABA-type).
Amphiphilic block copolymers, including those derived from 2-substituted-2-oxazolines, can self-assemble in selective solvents to form various nanostructures such as micelles, vesicles (polymersomes), and rods. researchgate.netbio-conferences.orgrsc.orgacs.org The morphology of these self-assembled structures is influenced by factors like the relative block lengths, the nature of the solvent, and temperature. bio-conferences.org For instance, triblock copolymers with a hydrophobic poly(2-phenyl-2-oxazoline) block and hydrophilic poly(2-methyl-2-oxazoline) blocks have been shown to form vesicles. researchgate.net The critical micelle concentration (CMC), which is the concentration at which micelle formation begins, can be determined using techniques like fluorescence spectroscopy with a pyrene (B120774) probe. acs.org
Future Directions and Emerging Research Areas
Development of New Synthetic Methodologies
The primary route for producing polymers from 2-oxazoline monomers is through cationic ring-opening polymerization (CROP). nih.govnih.gov Future research is expected to focus on refining these methods for 2-Benzyl-4,4-dimethyl-2-oxazoline to achieve greater control over polymer architecture and properties.
Key research avenues include:
Microwave-Assisted Polymerization: Conventional CROP reactions can be slow. psu.edu Microwave-assisted CROP has been shown to significantly accelerate the polymerization of 2-oxazolines, reducing reaction times from hours to minutes. nih.gov Applying this technique to this compound could offer a more efficient pathway to synthesizing its corresponding polymer, poly(this compound).
Novel Initiator and Terminating Agent Systems: The synthesis of well-defined polymers with specific end-groups is highly desirable for creating functional materials. researchgate.netmdpi.com Research into a wider array of electrophilic initiators (e.g., functionalized tosylates, triflates) and nucleophilic terminating agents will enable the production of telechelic polymers and macromonomers from this specific oxazoline (B21484). nih.govresearchgate.net This modularity is crucial for integrating the unique properties of the benzyl (B1604629) and dimethyl groups into more complex polymer structures. researchgate.net
Living/Controlled Polymerization: Achieving a living polymerization process for this compound is essential for synthesizing block copolymers with narrow molecular weight distributions. nih.govmdpi.com This control allows for the creation of materials with precisely tailored properties, such as self-assembling nanostructures.
| Synthesis Advancement | Potential Advantage | Relevant Research Area |
| Microwave-Assisted CROP | Reduced polymerization time, increased energy efficiency. nih.gov | Process Chemistry, Polymer Synthesis |
| Functional Initiators/Terminators | Creation of telechelic polymers and macromonomers for advanced architectures. researchgate.netmdpi.com | Polymer Chemistry, Materials Science |
| Living Polymerization | Precise control over polymer chain length and architecture, enabling block copolymers. nih.gov | Supramolecular Chemistry, Nanotechnology |
Exploration of Novel Catalytic Applications
Oxazoline-containing compounds are well-established as privileged ligands in asymmetric catalysis. The chiral environment provided by many oxazoline derivatives is key to their success in inducing enantioselectivity in a wide range of chemical transformations.
Future catalytic applications for derivatives of this compound could include:
Asymmetric Catalysis: Chiral versions of this compound could serve as ligands for transition metals in reactions like hydrosilylation, cyclopropanation, and allylic alkylation. The bulky benzyl and dimethyl groups would create a specific steric environment around the metal center, potentially leading to high levels of enantioselectivity. Related bis(oxazoline) ligands are already used as catalysts for the enantioselective hydrosilylation of ketones. sigmaaldrich.com
Coordination Polymers: As a ligand, this compound could be used to form coordination complexes with metal ions like copper(I), leading to the synthesis of coordination polymers with interesting structural and photophysical properties. sigmaaldrich.com
Photoredox Catalysis: The integration of oxazoline-based ligands with photoredox catalysis is an emerging field. acs.org Nickel complexes featuring phosphine-oxazoline (PHOX) ligands have been employed in enantioselective coupling reactions, suggesting that derivatives of this compound could be adapted for similar light-driven transformations. acs.org
Design of Advanced Functional Materials
Poly(2-oxazoline)s (POx) are highly versatile polymers that can be tailored for a wide range of applications, from industrial coatings to advanced biomaterials. psu.eduresearchgate.netresearchgate.net The specific side-chain of this compound offers unique opportunities for materials design.
Amphiphilic Block Copolymers: By polymerizing this compound to form a hydrophobic block and combining it with a hydrophilic POx block (e.g., from 2-methyl-2-oxazoline), researchers can create amphiphilic block copolymers. digitellinc.comresearchgate.net These polymers can self-assemble in aqueous solutions to form micelles or vesicles, which are useful as nanocontainers for drug delivery or as stabilizers for nanoemulsions. psu.edudigitellinc.com
Stimuli-Responsive Materials: The properties of POx can be tuned to respond to external stimuli such as temperature or pH. nih.gov The hydrophobicity imparted by the benzyl group in poly(this compound) could be exploited to create thermoresponsive polymers that undergo phase transitions at specific temperatures, making them suitable for "smart" material applications. sigmaaldrich.com
Complex Polymer Architectures: The use of POx macromonomers as building blocks allows for the creation of complex architectures like star-shaped polymers and cylindrical polymer brushes. nih.govresearchgate.net These structures have unique solution properties and can be used to create surfaces with tailored functionalities.
| Material Type | Potential Application | Key Feature |
| Amphiphilic Block Copolymers | Drug delivery, nanoreactors, emulsion stabilization. psu.edudigitellinc.comresearchgate.net | Self-assembly into micelles/vesicles. |
| Stimuli-Responsive Polymers | Smart hydrogels, controlled release systems. nih.govsigmaaldrich.com | Phase transition in response to temperature/pH. |
| Star-Shaped/Brush Polymers | Advanced coatings, high-density functional surfaces. nih.govresearchgate.net | Unique rheological and surface properties. |
Further Investigations into Biological and Medicinal Applications
Poly(2-oxazoline)s are gaining significant attention as alternatives to poly(ethylene glycol) (PEG) in biomedical applications due to their excellent biocompatibility, low immunogenicity, and high stability. researchgate.netsigmaaldrich.com
Drug Delivery Vehicles: Polymers derived from this compound can be formulated into nanoparticles or micelles to encapsulate hydrophobic drugs, enhancing their solubility and circulation time in the body. nih.govpsu.edu The "stealth" properties of the POx backbone help these nanoparticles evade the immune system, similar to PEG. researchgate.netsigmaaldrich.com
Tissue Engineering: POx-based hydrogels are being investigated as scaffolds for tissue engineering. researchgate.net The mechanical properties and biocompatibility of these hydrogels can be tuned by copolymerizing different oxazoline monomers, making them suitable for supporting cell growth and tissue regeneration.
Antimicrobial Materials: POx can be functionalized with antimicrobial agents. For instance, end-capping a POx chain with a tertiary amine like N,N-dimethyldodecylamine has been shown to yield polymers with potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net This strategy could be applied to polymers of this compound to create new antimicrobial materials.
Integration with Green Chemistry Principles
Modern chemical synthesis increasingly emphasizes sustainability. The production and use of this compound and its derivatives can be aligned with the principles of green chemistry.
Safer Solvents and Reaction Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Research has demonstrated the feasibility of conducting the CROP of 2-oxazolines in supercritical carbon dioxide, a much greener alternative to traditional chlorinated solvents. researchgate.net
Energy Efficiency: As mentioned, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govatiner.gr
Catalysis over Stoichiometric Reagents: The use of catalytic processes, rather than stoichiometric reagents, is a core principle of green chemistry as it reduces waste. edu.krd Developing catalytic methods for both the synthesis of the monomer and its subsequent polymerization would be a significant step towards a greener process.
Use of Renewable Feedstocks: While many starting materials for oxazolines are derived from petrochemicals, future research could explore pathways from renewable bio-based resources to synthesize the oxazoline ring structure, aligning with the principle of using renewable feedstocks. atiner.grnih.gov
Computational-Guided Design and Discovery
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules and materials. These methods can be applied to guide the development of this compound derivatives.
Designing Novel Ligands and Catalysts: Computational modeling can predict the binding affinity and steric/electronic properties of new oxazoline-based ligands. This allows for the rational design of catalysts for specific asymmetric reactions before committing to laboratory synthesis.
Predicting Polymer Properties: Molecular dynamics simulations can be used to predict the solution behavior of polymers derived from this compound. This includes predicting their self-assembly into micelles, their interaction with drug molecules, and their thermoresponsive properties.
Fragment-Based Drug Design (FBDD): In medicinal chemistry, computational approaches like FBDD are used to design novel drug candidates. rsc.org A similar strategy could be employed to design new functional monomers based on the oxazoline scaffold for specific applications in materials science or as biologically active agents. rsc.orgnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Benzyl-4,4-dimethyl-2-oxazoline, and how are reaction conditions optimized?
- Methodology :
- A common method involves cyclocondensation of 2-bromobenzonitrile with 2-amino-2-methyl-1-propanol in chlorobenzene, catalyzed by anhydrous ZnCl₂ under reflux for 24 hours. Purification via flash chromatography (EtOAc/Hex, 1:1) yields the product in 74% purity .
- Alternative approaches use thio-oxazoline precursors (e.g., 4,4-dimethyloxazoline-2-thione) treated with alkyl halides (e.g., benzyl chloride) and sodium hydride in THF to introduce thioether substituents, achieving yields up to 85% .
- Key Parameters : Reaction time, solvent choice (e.g., chlorobenzene for high boiling point), and stoichiometric ratios of reagents (e.g., 1:1.5 nitrile:amino alcohol) critically influence yield.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazoline ring (e.g., characteristic singlet at δ 4.0–4.2 ppm for CH₂ groups) and benzyl substituents (aromatic protons at δ 7.1–8.2 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 204.1 for C₁₂H₁₃NO) .
- Elemental Analysis : C/H/N percentages must align with theoretical values (e.g., C 70.91%, H 7.14%, N 6.89%) within ±0.3% error .
Advanced Research Questions
Q. What mechanistic insights explain the autoxidation behavior of this compound?
- Experimental Design :
- Lithiation of this compound in THF at −78°C, followed by O₂ exposure, generates a radical intermediate that oxidizes to 2-benzoyl-4,4-dimethyl-2-oxazoline as the major product. Kinetic studies (via in situ IR) show rapid O₂ uptake (~5 min completion) .
- Data Interpretation : The electron-withdrawing oxazoline ring stabilizes the lithio intermediate, directing regioselective benzoyl formation. Competing pathways (e.g., ring-opening) are minimized by steric hindrance from the 4,4-dimethyl groups .
Q. How do substituents on the oxazoline ring influence reactivity in cross-coupling or functionalization reactions?
- Case Studies :
- Thioether Derivatives : Substituting the oxazoline oxygen with sulfur (e.g., 2-(benzylthio)-4,4-dimethyl-2-oxazoline) enhances nucleophilicity, enabling alkylation or coordination to transition metals (e.g., Pd, Sn) .
- Bromophenyl Analogues : 2-(3-Bromophenyl)-4,4-dimethyl-2-oxazoline undergoes Suzuki-Miyaura coupling with arylboronic acids, facilitated by the electron-rich oxazoline ring activating the C–Br bond .
- Table: Substituent Effects on Reactivity
| Substituent | Reactivity Trend | Application |
|---|---|---|
| –S– (Thioether) | Increased nucleophilicity | Organometallic catalysis |
| –Br (Bromophenyl) | Enhanced cross-coupling efficiency | Biaryl synthesis |
| –O– (Parent) | Baseline stability | Autoxidation studies |
Q. What role does this compound play in synthesizing benzosiloxaboroles?
- Methodology :
- The oxazoline acts as a directing group in lithiation-borylation reactions. For example, reacting 2-(2-bromo-4-fluorophenyl)-4,4-dimethyl-2-oxazoline with tris(trimethylsilyl)borane in ether yields 6-(4,4-dimethyl-2-oxazolin-2-yl)-7-fluoro-1,1-dimethyl-3-hydroxybenzo[1,2,3]siloxaborole. Purification via recrystallization (MeOH/H₂O) achieves >95% purity .
- Mechanistic Insight : The oxazoline’s electron-donating dimethyl groups stabilize intermediates during Si–O bond formation, critical for ring-expanded heterocycles .
Methodological Considerations
Q. How can reaction byproducts or impurities be minimized during oxazoline synthesis?
- Optimization Strategies :
- Catalyst Loading : ZnCl₂ (5 mol%) in cyclocondensation reactions reduces side products like unreacted nitrile .
- Temperature Control : Reflux conditions (e.g., 130°C in chlorobenzene) prevent premature ring-opening .
- Purification : Gradient flash chromatography (Hex → EtOAc) resolves oxazoline from dimeric byproducts .
Q. What advanced techniques are used to study substituent electronic effects on the oxazoline core?
- Tools :
- DFT Calculations : Predict charge distribution (e.g., NBO analysis shows higher electron density at C2 in thio derivatives) .
- Cyclic Voltammetry : Measures oxidation potentials (e.g., −1.2 V vs. Ag/AgCl for the parent oxazoline), correlating with substituent electrondonating/withdrawing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
